molecular formula C18H16ClN3O3S2 B2619570 N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922022-55-7

N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Katalognummer: B2619570
CAS-Nummer: 922022-55-7
Molekulargewicht: 421.91
InChI-Schlüssel: KVEBCJVALYPBCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a small organic molecule featuring a thiazole core substituted with a 4-methylbenzenesulfonamido group at position 2 and an acetamide-linked 4-chlorophenyl moiety at position 2. This structure combines sulfonamide, thiazole, and chlorophenyl pharmacophores, which are associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEBCJVALYPBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Acylation Reaction: The final step involves the acylation of the thiazole derivative with 4-chloroaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl group of the sulfonamide.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include dechlorinated derivatives.

    Substitution: Products may include substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in microbial metabolism.

    Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to their death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s thiazole-sulfonamido-acetamide architecture is distinct from quinazolinone-thiazole hybrids (e.g., compound 23 in ) but shares the acetamide-linked chlorophenyl group .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) IR/NMR Key Peaks Reference
Target compound Not reported Expected: N–H (3300 cm⁻¹), C=O (1680 cm⁻¹), S=O (1150 cm⁻¹)
N-(4-chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3-yl)-1,3-thiazol-4-yl]acetamide 112–114 IR: N–H (3320 cm⁻¹), C=O (1675 cm⁻¹); NMR: δ 7.8–8.2 (quinazolinone aromatic protons)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported IR: C=O (1705 cm⁻¹), NO₂ (1520 cm⁻¹); NMR: δ 2.8 (CH₃SO₂)
2-{[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide Not reported IR: N–H (3400 cm⁻¹), C=O (1690 cm⁻¹); NMR: δ 1.3 (butyl CH₃)

Key Observations :

  • Quinazolinone-thiazole hybrids () exhibit higher melting points (112–114°C vs. ~100°C for simpler acetamides), likely due to extended π-conjugation .
  • The absence of nitro groups (cf. ) in the target compound may improve solubility in polar solvents .

Key Observations :

  • The target compound’s sulfonamido group may confer kinase or protease inhibitory activity, akin to known sulfonamide drugs .
  • Quinazolinone-thiazole hybrids () demonstrate validated glucokinase activation, suggesting structural modifications (e.g., replacing quinazolinone with sulfonamide) could redirect activity .

Key Observations :

  • The target compound’s synthesis likely parallels ’s acetamide coupling but requires sulfonamidation at the thiazole C2 position .
  • Yields for thiazole-based compounds (60–77%) are generally higher than triazole derivatives (50–70%), reflecting differences in reaction efficiency .

Biologische Aktivität

N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H15ClN2O2S
  • Molecular Weight : 320.81 g/mol
  • CAS Number : Not specified in the search results.

The presence of a chlorophenyl group and a thiazole moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, sulfonamide derivatives are known for their efficacy against various bacterial strains. The specific activity of N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide against pathogens remains to be fully characterized; however, its sulfonamide component suggests a potential for antibacterial action.

The proposed mechanism of action for N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide likely involves inhibition of bacterial folate synthesis, similar to other sulfonamide drugs. This inhibition disrupts nucleic acid synthesis in bacteria, leading to their growth inhibition.

Case Studies

  • In Vitro Studies :
    • A study conducted on structurally related thiazole compounds demonstrated that modifications in the sulfonamide group significantly affected antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays :
    • Preliminary cytotoxicity assays indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
MechanismInhibition of folate synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide, and what reaction conditions are critical for optimal yield?

  • Methodology :

  • Step 1 : Formation of the thiazole core via condensation of 4-chlorobenzaldehyde with thiosemicarbazide under reflux in ethanol (60–70°C, 6–8 hours) .

  • Step 2 : Sulfonylation of the intermediate using 4-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (room temperature, 12 hours) .

  • Step 3 : Final acylation with chloroacetamide derivatives under basic conditions (e.g., NaHCO₃, DMF, 80°C) .

  • Key Conditions : Solvent choice (polar aprotic solvents enhance sulfonylation), pH control (neutral to slightly basic), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize side products .

    • Data Table 1: Synthesis Optimization
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 70°C, 8h78>90%
2Triethylamine, DCM6588%
3DMF, NaHCO₃, 80°C7292%

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and sulfonamide NH (δ 10.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile/water (70:30) mobile phase, retention time ~12.5 min .
  • Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ at m/z 435.8 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or sulfonamide groups) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) :

  • Chlorophenyl Group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .

  • Sulfonamide Group : Hydrogen-bonding with bacterial enzymes (e.g., dihydropteroate synthase) improves binding affinity .

  • Experimental Design : Synthesize analogs (e.g., replacing chlorophenyl with fluorophenyl) and compare IC₅₀ values against Staphylococcus aureus .

    • Data Table 2: Biological Activity of Analogs
SubstituentIC₅₀ (µM) S. aureusLogP
4-Chlorophenyl12.3 ± 1.23.8
4-Fluorophenyl18.9 ± 2.13.2
4-Methoxyphenyl32.5 ± 3.42.7

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate assay sensitivity .
  • Meta-Analysis : Cross-reference data from PubChem (e.g., bioactivity entries for similar thiazole derivatives) to identify outliers .

Q. What mechanistic insights exist for this compound’s anticancer activity, particularly against estrogen receptor-positive (ER+) breast cancer?

  • Methodology :

  • Target Identification : Docking studies suggest interaction with ERα ligand-binding domain (LBD; PDB ID: 3ERT) .
  • In Vitro Validation : MTT assays on MCF-7 cells show dose-dependent apoptosis (EC₅₀ = 15.6 µM) and downregulation of Bcl-2 .
  • Pathway Analysis : RNA-seq reveals inhibition of PI3K/AKT/mTOR signaling .

Methodological Challenges & Solutions

Q. How can researchers improve the low yield (<50%) observed during the final acylation step?

  • Troubleshooting :

  • Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Solvent Switch : Use THF instead of DMF to reduce side reactions (e.g., over-acylation) .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show no effect?

  • Root Cause :

  • Strain Variability : Activity against Candida albicans depends on azole-resistance status of clinical isolates .
  • Assay Conditions : Differences in media (RPMI vs. Sabouraud dextrose) alter compound solubility and bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.